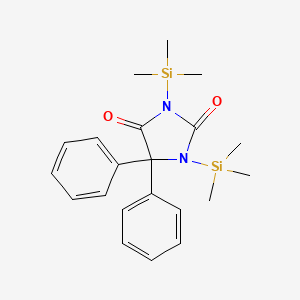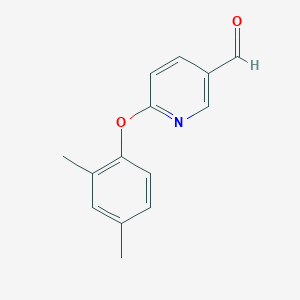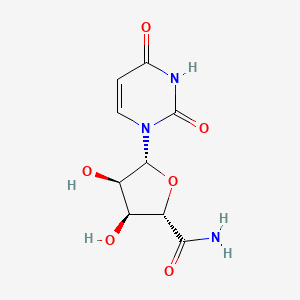
1-Deoxy-1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-ribofuranuronamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a furan ring with multiple hydroxyl groups and a pyrimidine moiety, indicating its potential for diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide typically involves multi-step organic synthesis. Key steps may include:
- Formation of the furan ring through cyclization reactions.
- Introduction of hydroxyl groups via selective oxidation.
- Attachment of the pyrimidine moiety through nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
- Use of cost-effective reagents and catalysts.
- Implementation of continuous flow chemistry for efficient large-scale synthesis.
- Purification techniques such as crystallization or chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the pyrimidine ring to form dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions on the furan ring or pyrimidine moiety.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biology, this compound may serve as a probe for studying enzyme mechanisms or as a ligand for binding studies. Its hydroxyl and pyrimidine groups can interact with various biological targets.
Medicine
In medicine, (2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide could be investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of (2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups and pyrimidine moiety can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Nucleoside analogs: Compounds with similar pyrimidine moieties.
Furan derivatives: Compounds with similar furan ring structures.
Hydroxylated compounds: Compounds with multiple hydroxyl groups.
Uniqueness
The uniqueness of (2S,3s,4r,5r)-tetrahydro-5-(3,4-dihydro-2,4-dioxopyrimidin-1(2h)-yl)-3,4-dihydroxyfuran-2-carboxamide lies in its combination of a furan ring, multiple hydroxyl groups, and a pyrimidine moiety, which together confer a distinct set of chemical and biological properties.
Propriétés
Numéro CAS |
54918-02-4 |
|---|---|
Formule moléculaire |
C9H11N3O6 |
Poids moléculaire |
257.20 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C9H11N3O6/c10-7(16)6-4(14)5(15)8(18-6)12-2-1-3(13)11-9(12)17/h1-2,4-6,8,14-15H,(H2,10,16)(H,11,13,17)/t4-,5+,6-,8+/m0/s1 |
Clé InChI |
KRMPSSVTJAZMOA-SKHQTKALSA-N |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)C(=O)N)O)O |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(=O)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


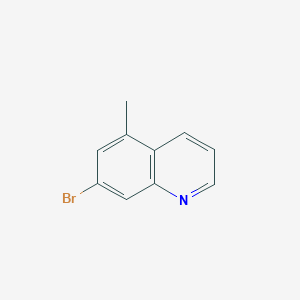
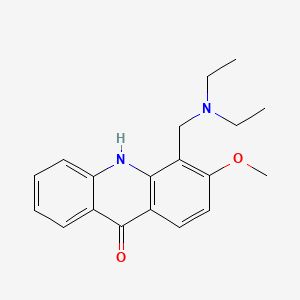
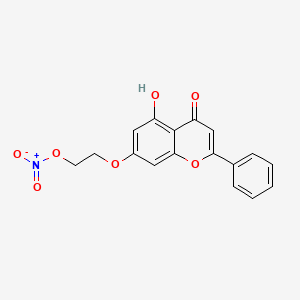
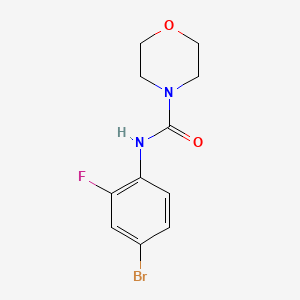
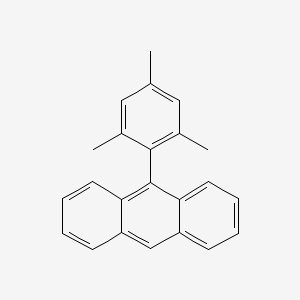
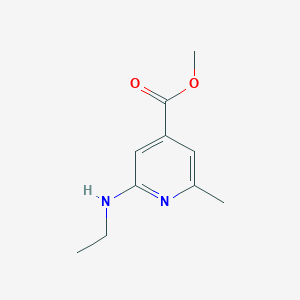
![tert-Butyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13939125.png)
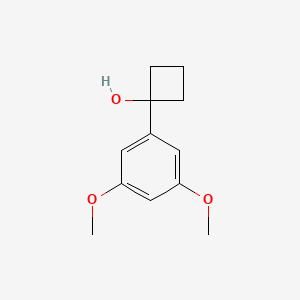
![1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide](/img/structure/B13939146.png)
